CAY10441 (CAY10441) is a synthetic compound developed for research purposes. [] It is classified as a potent and selective antagonist of the prostacyclin (IP) receptor. [] This receptor is a key component of the prostacyclin signaling pathway, which plays crucial roles in various physiological processes, including inflammation, vascular tone regulation, and platelet aggregation. [] [] [] [] Researchers utilize CAY10441 to block IP receptor activation, allowing them to investigate the specific roles of the prostacyclin pathway in diverse biological systems and disease models.
RO1138452 was developed as part of a series of compounds aimed at targeting the prostacyclin receptor due to its involvement in cardiovascular diseases and pain mechanisms. It is classified as a prostaglandin receptor antagonist with a specific focus on the IP receptor. The compound has been studied extensively for its pharmacological properties and mechanisms of action, particularly in relation to pain relief and anti-inflammatory effects .
The synthesis of RO1138452 involves multiple steps that include the construction of its imidazoline core structure. The synthetic pathway typically begins with the formation of the imidazoline ring, followed by the introduction of various substituents that enhance its receptor affinity and selectivity.
Key parameters in the synthesis process include:
RO1138452 has a molecular formula of with a molecular weight of 345.87 g/mol. Its structure features an imidazoline ring, which is crucial for its interaction with the prostacyclin receptor.
RO1138452 primarily functions as an antagonist by inhibiting the activation of the IP receptor, which is involved in several signaling pathways related to pain and inflammation. The compound exhibits a pseudo-irreversible binding mechanism, allowing for sustained antagonistic effects even after dissociation from the receptor.
The mechanism by which RO1138452 exerts its effects involves competitive antagonism at the prostacyclin IP receptor. By blocking this receptor, RO1138452 prevents prostacyclin from exerting its vasodilatory and anti-inflammatory effects.
RO1138452 exhibits several important physical and chemical properties:
The primary applications of RO1138452 lie within pharmacology, particularly in research focused on pain management and inflammatory diseases. Its selective antagonism at the IP receptor positions it as a potential therapeutic agent for:
The development of selective IP (prostacyclin) receptor antagonists represented a significant milestone in prostanoid pharmacology. Before RO1138452's discovery, researchers relied on non-selective tools like non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes broadly, thereby reducing all prostanoids non-specifically [2]. This lack of selectivity hindered precise exploration of IP receptor functions. RO1138452 (also known as CAY10441) emerged in the early 2000s as part of a targeted effort to develop structurally distinct, high-affinity IP antagonists [3] [6]. It was co-identified alongside RO3244794, with both compounds demonstrating nanomolar affinity for human IP receptors. RO1138452 was characterized through systematic pharmacological studies on isolated blood vessels and platelet preparations, where it antagonized prostacyclin-induced vasodilation and anti-aggregatory effects with pA₂ values of 8.12–8.39 [2]. Its validation as a tool compound enabled researchers to dissect IP-specific signaling in inflammation, nociception, and cardiovascular regulation, filling a critical gap in prostanoid research [3].
RO1138452 (chemical name: N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine; CAS: 221529-58-4) belongs to the 2-(phenylamino)imidazoline class of small molecules. Its structure comprises three key domains:
With a molecular weight of 309.41 g/mol (C₁₉H₂₃N₃O), RO1138452 exhibits high affinity for human IP receptors, evidenced by pKᵢ values of 9.3 ± 0.1 in platelets and 8.7 ± 0.06 in recombinant systems [3] [5] [7]. Selectivity profiling revealed moderate off-target interactions only at I₂ imidazoline (pKᵢ 8.3) and platelet-activating factor (PAF) receptors (pKᵢ 7.9) [5]. Its >100-fold selectivity over EP/DP/TP prostanoid receptors and negligible activity at COX-1/COX-2 enzymes underpins its utility as a mechanistic probe [3] [6]. Structure-activity relationship (SAR) studies indicate that modifications to the isopropoxy group reduce IP affinity, validating its role in receptor specificity [6] [10].
IP receptors are G-protein coupled receptors (GPCRs) widely expressed in vascular endothelium, smooth muscle, platelets, and sensory neurons [8]. Their activation by prostacyclin (PGI₂) triggers Gαₛ-mediated cAMP accumulation, leading to:
RO1138452 has been instrumental in elucidating IP-specific effects:
Table 1: Key Functional Effects of RO1138452 in Experimental Models
Biological System | Effect of RO1138452 | Magnitude | Mechanism |
---|---|---|---|
Human platelets | Inhibition of cicaprost-induced anti-aggregation | pA₂ = 8.20 | cAMP antagonism |
Guinea-pig aorta | Blockade of PGI₂ vasodilation | pA₂ = 8.39 | Gαₛ uncoupling |
Carrageenan-induced hyperalgesia | Reduction in mechanical pain sensitivity | ED₅₀ = 3 mg/kg (p.o.) | TRPV1 desensitization |
Acetic acid-induced writhing | Analgesia | 100% inhibition at 10 mg/kg (i.v.) | Peripheral nociceptor blockade |
Table 2: Binding Affinity Profile of RO1138452
Target | pKᵢ/Kᵢ (nM) | Assay System | Selectivity vs. IP |
---|---|---|---|
IP receptor | 9.3 ± 0.1 (0.5 nM) | Human platelets | - |
IP receptor | 8.7 ± 0.06 (2 nM) | Recombinant CHO-K1 cells | - |
I₂ imidazoline receptor | 8.3 (5 nM) | Rat CNS | 4-fold lower |
PAF receptor | 7.9 (13 nM) | Rabbit platelets | 16-fold lower |
EP₁ receptor | <5 (>10,000 nM) | Human recombinant | >2,000-fold lower |
TP receptor | <5 (>10,000 nM) | Human recombinant | >2,000-fold lower |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0